5,6-Dimethoxy-1H-indole-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5,6-dimethoxy-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C11H11NO3/c1-14-10-4-7-3-8(6-13)12-9(7)5-11(10)15-2/h3-6,12H,1-2H3 |
InChI Key |
HLCWRXQPKCRFAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dimethoxy 1h Indole 2 Carbaldehyde and Congeners
General Indole (B1671886) Synthesis Strategies Applicable to Dimethoxyindoles
Several classic named reactions in organic chemistry provide robust pathways to the core indole structure, which can be adapted for the synthesis of dimethoxy-substituted indoles. These methods typically involve the construction of the fused bicyclic indole system from acyclic or monocyclic precursors.
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a versatile and widely used method for constructing the indole ring system. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed thermal rearrangement of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgnih.gov For the synthesis of dimethoxyindoles, a dimethoxy-substituted phenylhydrazine serves as the key starting material.
The general mechanism proceeds through several key steps:
Formation of Phenylhydrazone: The initial step is the reaction between a substituted phenylhydrazine and a carbonyl compound to form the corresponding phenylhydrazone.
Tautomerization: The phenylhydrazone then tautomerizes to its enamine or 'ene-hydrazine' form. wikipedia.org
researchgate.netresearchgate.net-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, a critical step that forms a new carbon-carbon bond. nih.gov
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org
The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgnih.gov The reaction conditions, particularly the acidity, can influence the regioselectivity when unsymmetrical ketones are used. thermofisher.com A notable modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org
While a powerful tool, the Fischer synthesis can be limited by the stability of the starting phenylhydrazine and the potential for side reactions under the harsh acidic conditions. The presence of methoxy (B1213986) groups on the phenylhydrazine can sometimes lead to abnormal products, as observed in the synthesis of ethyl 6-chloroindole-2-carboxylate from ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone. nih.gov
The Bischler-Möhlau indole synthesis provides a route to 2-arylindoles and other substituted indoles. wikipedia.org This method involves the reaction of an α-haloketone with an excess of an aniline (B41778) derivative. wikipedia.org In the context of dimethoxyindoles, a dimethoxyaniline would be the starting aniline component.
The reaction mechanism is thought to proceed through the initial formation of an α-arylaminoketone intermediate. This intermediate then undergoes an acid-catalyzed cyclization and dehydration to form the indole ring. The reaction often requires harsh conditions and may result in low yields and poor regioselectivity. wikipedia.org However, modifications have been developed to mitigate these issues, such as the use of lithium bromide as a catalyst or the application of microwave irradiation to achieve milder reaction conditions. wikipedia.orgchemeurope.com
A variation of this synthesis has been successfully employed to produce a range of substituted 3-aryl-4,6-dimethoxyindoles. researchgate.net This demonstrates the applicability of the Bischler-Möhlau approach for accessing specific dimethoxyindole congeners.
The Hemetsberger indole synthesis, also referred to as the Hemetsberger-Knittel synthesis, is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgsynarchive.com This method offers a distinct pathway to the indole core, proceeding through a postulated nitrene intermediate. wikipedia.org
The key steps of the Hemetsberger synthesis are:
Formation of the Azidoacrylate: An aromatic aldehyde is condensed with an azidoacetate ester to form the α-azido-β-arylacrylate.
Thermal Cyclization: Upon heating, this intermediate undergoes cyclization, with the expulsion of nitrogen gas, to form the indole-2-carboxylate. ijpsjournal.com
While yields can be high, the synthesis and stability of the azido (B1232118) starting material can be challenging. wikipedia.org This method has been utilized for the synthesis of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, showcasing its utility for preparing methoxy-substituted indole derivatives. unca.edu
Table 1: Comparison of General Indole Synthesis Strategies
| Synthesis Method | Key Reactants | Key Intermediate(s) | Common Conditions | Applicability to Dimethoxyindoles |
| Fischer Indole Synthesis | Dimethoxyphenylhydrazine, Aldehyde/Ketone | Phenylhydrazone, Enamine | Acid catalyst (Brønsted or Lewis), Heat | Widely applicable, though methoxy group position can influence reactivity. nih.gov |
| Bischler-Möhlau Synthesis | Dimethoxyaniline, α-Haloketone | α-Arylaminoketone | Excess aniline, Heat, often harsh conditions | Demonstrated for the synthesis of 4,6-dimethoxyindoles. researchgate.net |
| Hemetsberger Synthesis | Dimethoxybenzaldehyde, Azidoacetate ester | 3-Aryl-2-azido-propenoic ester | Thermal decomposition | Utilized for the synthesis of trimethoxyindole carboxylates. unca.edu |
Specific Routes to 5,6-Dimethoxy-1H-indole-2-carbaldehyde
Once the 5,6-dimethoxyindole (B14739) core is established, or if a suitable precursor is available, specific reactions are employed to introduce the 2-carbaldehyde group. These methods often involve the conversion of a pre-existing functional group at the 2-position or the direct formylation of the dimethoxyindole ring.
A common strategy for the synthesis of indole-2-carbaldehydes involves the manipulation of a carboxylic acid or ester group at the C2 position of the indole ring.
One approach is the reduction of an indole-2-carboxylic acid or its corresponding ester to the aldehyde. This can be a challenging transformation as over-reduction to the alcohol is a common side reaction. Careful selection of reducing agents and reaction conditions is therefore critical.
Alternatively, an indole-2-carboxylic acid can be converted to its carbohydrazide, which is then tosylated. Subsequent treatment with a base, such as anhydrous sodium carbonate in ethylene (B1197577) glycol, can yield the desired indole-2-carbaldehyde. This method, an extension of the McFadyen-Stevens reaction, has been successfully applied to the synthesis of 5-methoxyindole-2-carbaldehyde.
Aldehyde oxidases, which are molybdenum-containing enzymes, are known to catalyze the oxidation of aldehydes to their corresponding carboxylic acids. nih.gov While this is the reverse of the desired transformation, understanding such biological pathways can provide insights into the stability and reactivity of these compounds.
Direct introduction of a formyl group onto the indole nucleus is a highly efficient strategy. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgwikipedia.org
The reaction typically employs a Vilsmeier reagent, which is a chloroiminium ion generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com The electron-rich indole ring then attacks this electrophilic iminium ion. The resulting intermediate is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org
For 5,6-dimethoxyindole, the electron-donating nature of the methoxy groups enhances the nucleophilicity of the indole ring, making it a good substrate for electrophilic substitution. The regioselectivity of the formylation is influenced by the substitution pattern on the indole. In many indoles, the C3 position is the most nucleophilic. However, substitution at other positions can direct the formylation to C2 or other available sites on the benzene (B151609) ring. The extended Vilsmeier reaction, using reagents like 3-dimethylaminopropenal, has also been shown to be effective for the functionalization of activated dimethoxyindoles. arkat-usa.org
Another approach to formylation involves the Rieche formylation, which utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid. uniroma1.it This method has been shown to be effective for the regioselective formylation of electron-rich arylboronic acids. uniroma1.it
Copper-Catalyzed Cyclization in Dimethoxyindole Formation
Copper catalysis represents a powerful and cost-effective tool for the construction of the indole nucleus. These methods are advantageous due to the low toxicity and abundance of copper compared to other transition metals like palladium. Copper-catalyzed reactions can facilitate the crucial C-N bond formation step in indole synthesis through various mechanisms, including intramolecular Ullmann-type coupling, C-H activation, and radical cyclization pathways. nih.govresearchgate.net
In the context of forming dimethoxyindoles, a copper catalyst can promote the intramolecular cyclization of appropriately substituted aniline derivatives. For instance, a substituted o-haloaniline or an N-aryl enamine bearing the 4,5-dimethoxy pattern on the aniline ring can serve as a precursor. The copper catalyst, often in the form of Cu(I) or Cu(II) salts, facilitates the intramolecular coupling to form the five-membered heterocyclic ring characteristic of the indole scaffold. nih.govresearchgate.net The reaction mechanism can initiate from a Lewis acid-accelerated addition of an aniline to a nitrile, followed by a subsequent copper-catalyzed C-N coupling to furnish the indole structure. nih.gov
Recent advancements have also demonstrated copper's ability to catalyze dearomatizing cyclization reactions, where a substituted indole itself undergoes transformation to form more complex fused indoline (B122111) systems. researchgate.netrwth-aachen.de While not a direct synthesis of the indole ring, this highlights the versatility of copper in manipulating the indole core. Furthermore, visible-light-induced copper catalysis has emerged as a mild and efficient method for intramolecular oxidative cyclization, utilizing dioxygen as a green oxidant to form indole derivatives. rsc.org These general principles of copper-catalyzed cyclization are applicable to the synthesis of the 5,6-dimethoxyindole core structure from suitable dimethoxy-substituted precursors.
Modern Advancements in Indole Synthesis Relevant to the Compound
The quest for more efficient, rapid, and environmentally benign synthetic methods has led to significant advancements in indole synthesis. Beyond catalysis, the application of alternative energy sources has revolutionized traditional organic reactions. One of the most impactful technologies in this domain is microwave-assisted organic synthesis (MAOS). nih.gov
Microwave-Assisted Synthetic Approaches
Microwave irradiation has become an invaluable technique in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields and purity. nih.govorganic-chemistry.org This non-conventional heating method relies on the interaction of polar molecules in the reaction mixture with microwave energy, leading to rapid and uniform heating that can accelerate reaction rates and minimize the formation of side products. nih.govmdpi.com
A classic indole synthesis that has been significantly improved by microwave technology is the Leimgruber-Batcho reaction. durham.ac.ukrsc.orgsigmaaldrich.com This method is particularly relevant for synthesizing indoles from o-nitrotoluene precursors. In a potential synthesis of the 5,6-dimethoxyindole scaffold, one could start with 4,5-dimethoxy-2-nitrotoluene. The first step of the Leimgruber-Batcho synthesis involves the formation of an enamine intermediate by reacting the nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). Microwave irradiation has been shown to accelerate this condensation step significantly. durham.ac.ukresearchgate.net The subsequent step is the reductive cyclization of the enamine to form the indole ring, typically achieved through catalytic hydrogenation.
The advantages of microwave assistance in the Leimgruber-Batcho synthesis are clearly demonstrated by the substantial reduction in reaction time compared to conventional heating methods, as shown in the table below. durham.ac.uk
| Precursor | Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| 2-Nitrotoluene | Conventional Heating | 150 | 18 h | ~85 |
| 2-Nitrotoluene | Microwave Irradiation | 180 | 20 min | ~90 |
| 4-Methyl-2-nitrotoluene | Conventional Heating | 150 | 18 h | ~80 |
| 4-Methyl-2-nitrotoluene | Microwave Irradiation | 180 | 20 min | ~88 |
Furthermore, microwave irradiation can be effectively combined with metal catalysis. For example, an efficient protocol for synthesizing indole-fused tetracyclic systems involves a copper(I) iodide-catalyzed intramolecular N-arylation reaction performed under microwave irradiation. nih.gov This approach rapidly affords complex heterocyclic products in excellent yields (83–97%) within 45–60 minutes, showcasing the powerful synergy between microwave heating and copper catalysis. nih.gov Such methodologies could be adapted for the final cyclization steps in the synthesis of functionalized dimethoxyindoles.
Chemical Reactivity and Derivatization Strategies of 5,6 Dimethoxy 1h Indole 2 Carbaldehyde
Electrophilic Reactivity at the Aldehyde Moiety
The aldehyde group at the C-2 position of the indole (B1671886) ring is a key site for electrophilic reactions, enabling the construction of larger and more complex molecular frameworks. This reactivity is primarily exploited through condensation and olefination reactions.
Condensation Reactions with Amine Derivatives (e.g., Schiff Bases)
The aldehyde functionality of 5,6-dimethoxy-1H-indole-2-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. ajchem-b.comnih.govorientjchem.org This reaction is a cornerstone in the derivatization of this indole, as the resulting C=N double bond can be further modified or can be an integral part of a larger pharmacologically active molecule. nih.gov The synthesis of these Schiff bases is typically achieved by refluxing the indole-2-carbaldehyde with a corresponding amine in a suitable solvent, often with acid or base catalysis. orientjchem.orgoncologyradiotherapy.com
The versatility of this reaction allows for the introduction of a wide array of substituents, depending on the nature of the amine used. This has been demonstrated in the synthesis of various indole-based Schiff base derivatives with potential biological activities. ajchem-b.comnih.gov
Table 1: Examples of Schiff Base Formation from Indole-2-carbaldehydes
| Indole-2-carbaldehyde Derivative | Amine Derivative | Resulting Schiff Base | Reference |
|---|---|---|---|
| 1H-Indole-2-carbaldehyde | Substituted Amines | MUB-01 to MUB-07 | ajchem-b.com |
| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Aniline (B41778) Substituted | New Indole Schiff Base Derivatives | orientjchem.org |
Wittig-Type Transformations for Annulated Systems (e.g., Pyrroloquinolines, Pyrroloindoles)
Wittig-type reactions provide a powerful method for carbon-carbon bond formation and are particularly useful for the synthesis of annulated indole systems from indole-2-carbaldehydes. While direct examples for this compound are not extensively detailed, the reactivity of closely related dimethoxyindole-2-carbaldehydes serves as a strong precedent for its synthetic potential.
For instance, 4,6-dimethoxyindole-2-carbaldehydes have been shown to react with dimethyl acetylenedicarboxylate (B1228247) and triphenylphosphine (B44618) in a Wittig-type reaction to yield highly fluorescent pyrrolo[1,2-a]indoles. This transformation proceeds through an intramolecular Wittig reaction, leading to the formation of a new five-membered ring fused to the indole core. rsc.org This strategy highlights the utility of the aldehyde group in constructing complex, polycyclic aromatic systems.
Reactivity of the Indole Nucleus
The indole nucleus of this compound is an electron-rich aromatic system, and the presence of two methoxy (B1213986) groups at the C-5 and C-6 positions further enhances its nucleophilicity. This increased electron density makes the indole ring susceptible to electrophilic attack and allows for functionalization at various positions. The reactivity patterns are influenced by the directing effects of the existing substituents. researchgate.net
Functionalization at C-1, C-3, C-4, C-7 Positions
The functionalization of the indole core at positions other than the aldehyde-bearing C-2 is a key strategy for creating diverse derivatives.
C-1 (N-H) Functionalization: The nitrogen atom of the indole ring can be functionalized through various reactions, such as alkylation or acylation. This is a common strategy to introduce different groups that can modulate the biological activity or physical properties of the molecule. For example, N-diethoxymethyl derivatives of indoles can be prepared by reacting with triethyl orthoformate, and this protecting group can be subsequently removed under mild acidic and basic conditions. researchgate.net
C-3 Functionalization: While the C-2 position is substituted with an aldehyde, the C-3 position remains a potential site for electrophilic substitution, a common reaction for indoles. However, the presence of the electron-withdrawing aldehyde group at C-2 can influence the regioselectivity of such reactions.
C-4 and C-7 Functionalization: The functionalization of the benzene (B151609) portion of the indole ring, particularly at the C-4 and C-7 positions, is challenging but crucial for the synthesis of many biologically active compounds. researchgate.netnih.govresearchgate.net For dimethoxy-substituted indoles, the C-4 position can be strongly nucleophilic. researchgate.net The development of directing group strategies has enabled the site-selective C-H functionalization of indoles at these positions. These methods often employ transition metal catalysts to achieve arylation, olefination, acylation, and other transformations at the C-4 and C-7 positions. researchgate.netnih.gov
Halogenation Reactions
Halogenation of the indole nucleus introduces a versatile handle for further synthetic modifications, such as cross-coupling reactions. While specific studies on the halogenation of this compound are limited, the reactivity of related dimethoxyindoles suggests that this transformation is feasible. For example, electrophilic substitution reactions, including bromination, have been reported for 5,7-dimethoxyindoles. researchgate.net The position of halogenation would be directed by the activating methoxy groups and the deactivating aldehyde group.
Formation of Complex Hybrid Molecules
The diverse reactivity of this compound makes it an excellent building block for the synthesis of complex hybrid molecules. Its aldehyde group can participate in condensation reactions to link the indole core to other heterocyclic systems or bioactive scaffolds.
An example of this approach is the synthesis of novel indole-containing hybrids derived from millepachine, a natural product with antitumor activity. In this work, substituted indole aldehydes were reacted with a key intermediate through an aldol (B89426) condensation to create complex molecules with significantly enhanced cytotoxic activity against various cancer cell lines. nih.gov This demonstrates the potential of using this compound in a similar fashion to construct new hybrid compounds with potentially valuable biological properties.
Biological Activity Investigations of 5,6 Dimethoxy 1h Indole 2 Carbaldehyde Derivatives
Antimitotic Activity Potentials
Derivatives of 5,6-dimethoxy-1H-indole-2-carbaldehyde have been investigated for their potential to interfere with cell division, a hallmark of cancer. The mechanism of action for many indole (B1671886) derivatives as antimitotic agents involves the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, dynamic polymers of tubulin, are crucial for the formation of the mitotic spindle during cell division. nih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis, or programmed cell death. nih.gov
Arylthioindole (ATI) derivatives, for instance, are potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site on β-tubulin. nih.gov Certain ATI derivatives have demonstrated greater potency than established anticancer agents like vinblastine (B1199706) and paclitaxel. nih.gov Research on various indole-based compounds has shown that they can inhibit tubulin polymerization at low micromolar concentrations and effectively halt cancer cell growth. nih.govtandfonline.com For example, specific indole derivatives have been found to inhibit tubulin polymerization with IC50 values in the range of 1.0–2.0 μM and inhibit the growth of human cancer cell lines at nanomolar concentrations. nih.gov
Table 1: Antimitotic Activity of Selected Indole Derivatives
| Compound Class | Target | Activity | Reference |
| Arylthioindoles (ATIs) | Tubulin Polymerization | IC50 = 1.0–2.0 μM | nih.gov |
| Fused Indole Derivatives | Tubulin Polymerization | IC50 = 0.15 ± 0.07 μM | nih.gov |
| Indole-vinyl Sulfones | Tubulin Polymerization | Potent Inhibition | tandfonline.com |
Enzyme Inhibition Studies
The ability of this compound derivatives to selectively inhibit enzymes involved in disease progression has been a significant area of research.
Cholinesterase: Some dimethoxyindole derivatives have been explored for their potential to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. researchgate.net Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Novel 4,6-dimethoxyindole (B1331502) based unsymmetrical azines have been synthesized and evaluated for their anticholinesterase activity. tandfonline.com Certain compounds in this class were found to be more effective against butyrylcholinesterase (BChE), with some candidates showing better inhibition potency than the standard drug galanthamine. tandfonline.com Another study on 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives also reported moderate inhibition of both acetylcholinesterase (AChE) and BChE. researchgate.net
c-Src Kinase: The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various cancers. Indole derivatives have been investigated as c-Src kinase inhibitors. nih.gov Studies on dual EGFR/Src kinase inhibitors have shown that certain indole-based compounds can potently inhibit Src kinase with IC50 values in the nanomolar range. nih.gov
EGFR: The epidermal growth factor receptor (EGFR) is another crucial target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Numerous indole derivatives have been designed and synthesized as EGFR inhibitors. nih.govresearchgate.netnih.gov Some of these compounds have demonstrated potent inhibitory activity against EGFR, with IC50 values comparable to or even better than the approved drug erlotinib. nih.govnih.gov The development of dual EGFR/Src kinase inhibitors from indole scaffolds represents a promising strategy to overcome drug resistance. nih.gov
CDK-2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is common in cancer. Oxindole-based compounds, which share a structural similarity with the indole nucleus, have been shown to be potent inhibitors of CDK2. nih.gov These inhibitors can induce cell cycle arrest and have demonstrated potential in therapeutic applications. nih.gov More recently, an oxindole-based derivative was identified as a potent dual FLT3/CDK2 kinase inhibitor, with an IC50 value of 8.17 ± 0.32 nM against CDK2. mdpi.com
Thioredoxin Reductase: Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells. ijcrt.org Indolin-2-one compounds, structurally related to indoles, have been identified as potent inhibitors of TrxR. nih.govnih.gov These compounds selectively target the selenocysteine (B57510) residue in the active site of TrxR, leading to increased oxidative stress and apoptosis in cancer cells. nih.govnih.gov
Table 2: Enzyme Inhibitory Activity of Selected Indole Derivatives
| Enzyme Target | Compound Class | IC50 Value | Reference |
| Butyrylcholinesterase (BChE) | 4,6-Dimethoxyindole Azines | Potent Inhibition | tandfonline.com |
| c-Src Kinase | Indole-based dual EGFR/Src inhibitor | 0.002 µM | nih.gov |
| EGFR | Indole-based dual EGFR/Src inhibitor | 1.026 µM | nih.gov |
| EGFR | 1,3,4-Oxadiazole-indole derivative | 2.80 ± 0.52 μM | nih.gov |
| CDK2 | Oxindole-based dual FLT3/CDK2 inhibitor | 8.17 ± 0.32 nM | mdpi.com |
| Thioredoxin Reductase (TrxR) | Indolin-2-one derivatives | Strong Inhibition | nih.govnih.gov |
Anticancer Research Applications (Mechanistic Aspects)
The anticancer potential of indole derivatives stems from their ability to modulate various cellular pathways, leading to the inhibition of cancer cell growth and induction of apoptosis. nih.gov The mechanisms underlying these effects are often multifaceted.
Inhibition of kinases such as EGFR, c-Src, and CDK2, as discussed previously, is a primary mechanism by which these compounds exert their anticancer effects. nih.govnih.govmdpi.com By blocking the signaling pathways mediated by these enzymes, indole derivatives can halt the uncontrolled proliferation of cancer cells.
Another key mechanism is the induction of apoptosis. nih.gov Indole compounds have been shown to trigger apoptosis through various routes, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govmdpi.com Treatment of cancer cells with certain indole derivatives has been shown to significantly increase the levels of caspase-3 and caspase-8, key executioners of apoptosis. nih.gov Furthermore, some indole derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to cell death. mdpi.com
Antiviral Properties
The broad-spectrum antiviral activity of indole derivatives has been a subject of significant interest. Research has demonstrated the efficacy of these compounds against a range of viruses.
Novel 5,6-dimethoxyindan-1-one derivatives, which are structurally related to the core compound of interest, have shown moderate to excellent antiviral activity against a variety of viruses, including vaccinia virus, human papillomavirus, measles virus, and herpes simplex virus 1. nih.gov One particular analog demonstrated high potency against vaccinia virus with an EC50 value of less than 0.05 µM. nih.gov
Furthermore, other indole derivatives have been identified as potential anti-influenza A virus agents. nih.gov One such compound, 5-methoxy-2-(diformylmethylidene)-3,3-dimethylindole, was found to inhibit influenza A virus replication by suppressing the expression of viral genes and modulating the host's immune response. nih.gov The indole scaffold is also a key component in several approved antiviral drugs, highlighting its importance in this therapeutic area. mdpi.compulsus.com
Antimicrobial Attributes
In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is crucial. Derivatives of dimethoxyindoles have shown promise in this regard.
A study on new heterocyclic compounds derived from 4,6-dimethoxy-1H-indole demonstrated good antibacterial activity. researchgate.netresearchgate.net These compounds were synthesized and evaluated against various bacterial strains, indicating their potential as a new class of antibacterial agents. researchgate.netresearchgate.net
The broader class of indole derivatives has been extensively studied for its antimicrobial properties. nih.govnih.gov They have shown activity against a range of pathogenic microorganisms, including drug-resistant strains like extensively drug-resistant Acinetobacter baumannii (XDRAB). nih.gov Some indole derivatives have also exhibited biofilm-inhibiting activities, which is significant as biofilms contribute to persistent infections and antibiotic resistance. nih.gov
Anti-Inflammatory and Analgesic Research
Chronic inflammation is a contributing factor to many diseases, and the development of new anti-inflammatory agents is an ongoing research endeavor. Indole derivatives have been shown to possess significant anti-inflammatory and, in some cases, analgesic properties. nih.govnih.gov
Indole-imidazolidine derivatives have been evaluated for their anti-inflammatory and antinociceptive activities. nih.gov These compounds were found to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov In animal models of pain, certain derivatives showed a significant reduction in acetic acid-induced writhing, indicating analgesic effects. nih.gov
More recently, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized as potent anti-inflammatory agents. rsc.org These compounds effectively inhibited the production of pro-inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide-stimulated cells. rsc.org
Antioxidant Efficacy
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. researchgate.net Indole derivatives, particularly those with methoxy (B1213986) substitutions, have been investigated for their antioxidant potential. researchgate.netunica.itamegroups.cn
Studies on 4,6-dimethoxyindole-based thiosemicarbazone derivatives have demonstrated their antioxidant properties through various assays, including DPPH free radical scavenging and ABTS cationic radical decolorization. researchgate.net The presence of the dimethoxyindole moiety contributes to the radical scavenging activity of these compounds. amegroups.cn
Other research on indolehydrazones has shown that their antioxidant capacity is related to the number and position of hydroxyl and methoxy groups on the arylidene ring. unica.it The evaluation of various indole derivatives has consistently shown their ability to act as free radical scavengers, suggesting their potential therapeutic application in conditions associated with oxidative stress. ijpbs.com
Table 3: Antioxidant Activity of Selected Indole Derivatives
| Assay | Compound Class | Activity | Reference |
| DPPH Radical Scavenging | 4,6-Dimethoxyindole Thiosemicarbazones | Moderate to Good | researchgate.net |
| ABTS Cationic Radical Decolorization | 4,6-Dimethoxyindole Thiosemicarbazones | High Inhibition | researchgate.net |
| DPPH Radical Scavenging | Diindolylmethane Derivatives | IC50 values more potent than Vitamin E | amegroups.cn |
| Hydrogen Peroxide Scavenging | Dialkylamino alkoxy indoles | Potent with IC50 < 50 mg/ml | ijpbs.com |
Other Therapeutic Area Explorations
Beyond the more extensively documented applications, derivatives of this compound and structurally related indole compounds have been investigated for a variety of other therapeutic purposes. These explorations highlight the versatility of the indole scaffold in medicinal chemistry. Research has extended into areas such as antiviral, anti-inflammatory, and neuroprotective activities.
Antiviral Activity
The indole nucleus is a "privileged scaffold" in drug development, and its derivatives are being rigorously studied for their potential as antiviral agents against significant global health threats like human immunodeficiency virus (HIV) and hepatitis C virus (HCV). nih.gov While direct antiviral studies on this compound derivatives are not extensively reported, research on related structures provides valuable insights.
For instance, a study on 5,6-dimethoxyindan-1-one analogs, which share the dimethoxy-substituted benzene (B151609) ring, revealed significant antiviral properties. cymitquimica.com One analog, in particular, demonstrated high efficacy against the vaccinia virus. cymitquimica.com Furthermore, a thiophene (B33073) analog explored in the same study showed broad-spectrum activity against several viruses, including Human papillomavirus, Measles virus, Rift Valley fever virus, Tacaribe virus, and Herpes simplex virus 1. cymitquimica.com
The general class of indole derivatives has shown promise in combating formidable viruses. For example, certain 5,6-dihydroxyindole (B162784) carboxamide derivatives have displayed potent anti-HIV-1 integrase activity. nih.gov Other indole derivatives have exhibited high anti-HCV activity. nih.gov These findings underscore the potential of the broader indole family, including those with a 5,6-dimethoxy substitution pattern, as a source for the development of novel antiviral therapeutics.
Table 1: Antiviral Activity of Selected Indole-Related Derivatives
| Compound Class | Virus | Activity Metric | Result | Reference |
| 5,6-dimethoxyindan-1-one analog | Vaccinia virus | EC50 | <0.05 µM | cymitquimica.com |
| Thiophene analog | Human papillomavirus | Viral Inhibition | Very Good | cymitquimica.com |
| Thiophene analog | Measles virus | Viral Inhibition | Very Good | cymitquimica.com |
| Thiophene analog | Rift Valley fever virus | Viral Inhibition | Very Good | cymitquimica.com |
| Thiophene analog | Tacaribe virus | Viral Inhibition | Very Good | cymitquimica.com |
| Thiophene analog | Herpes simplex virus 1 | Viral Inhibition | Very Good | cymitquimica.com |
| 5,6-dihydroxyindole carboxamide derivative | HIV-1 integrase | IC50 | 1.4 µM | nih.gov |
| Indole derivative IV | Hepatitis C Virus (HCV) | EC50 | 1.16 µM | nih.gov |
| Indole derivative V | Hepatitis C Virus (HCV) | EC50 | 0.6 µM | nih.gov |
Anti-inflammatory and Antinociceptive Activities
Indole derivatives have been a focus of research for new anti-inflammatory agents, partly due to the gastrointestinal side effects associated with many non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org Hybrid molecules incorporating both imidazole (B134444) and indole nuclei have been synthesized and evaluated for their potential to treat chronic inflammation and pain. rsc.org
Studies on specific indole-imidazolidine derivatives have shown promising results in animal models. These compounds were found to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in models of inflammation. rsc.org In tests for pain relief (antinociception), these derivatives significantly decreased abdominal writhing induced by acetic acid, indicating analgesic properties. rsc.org These findings suggest that the indole scaffold is a viable starting point for developing new anti-inflammatory and antinociceptive drugs.
Table 2: Anti-inflammatory and Antinociceptive Effects of Indole-Imidazolidine Derivatives
| Compound | Activity | Model | Key Finding | Reference |
| LPSF/NN-52 | Anti-inflammatory | Air pouch & peritonitis | Reduction in leukocyte migration and release of TNF-α and IL-1β | rsc.org |
| LPSF/NN-56 | Anti-inflammatory | Air pouch & peritonitis | Reduction in leukocyte migration and release of TNF-α and IL-1β | rsc.org |
| LPSF/NN-52 | Antinociceptive | Acetic acid-induced writhing | 52.1% decrease in writhing | rsc.org |
| LPSF/NN-56 | Antinociceptive | Acetic acid-induced writhing | 63.1% decrease in writhing | rsc.org |
Neuroprotective Potential
The neuroprotective properties of indole-based compounds are an emerging area of interest, particularly for their potential application in neurodegenerative diseases like Alzheimer's. frontiersin.org Research into synthetic indole–phenolic compounds has revealed a multi-faceted neuroprotective profile. These derivatives have demonstrated metal-chelating properties, particularly for copper ions, which are implicated in the neurotoxicity of amyloid-beta plaques. frontiersin.org
In cellular models of oxidative stress, these hybrid compounds exhibited strong antioxidant and cytoprotective effects. frontiersin.org They were able to counteract reactive oxygen species (ROS) generated by amyloid-beta peptides and hydrogen peroxide, thereby preserving cell viability. frontiersin.org Furthermore, these derivatives were shown to promote the disaggregation of amyloid-beta fragments, a key pathological hallmark of Alzheimer's disease. frontiersin.org This combination of antioxidant, metal-chelating, and anti-aggregation properties positions indole derivatives as promising candidates for the development of multifunctional agents for neurodegenerative disorders. frontiersin.org
Table 3: Neuroprotective Actions of Indole-Phenolic Derivatives
| Activity | Key Finding | Reference |
| Metal-Chelating | Approximately 40% chelating activity for copper ions. | frontiersin.org |
| Antioxidant | Counteracted reactive oxygen species (ROS) and preserved cell viability. | frontiersin.org |
| Anti-Aggregation | Promoted the self-disaggregation of the Aβ(25–35) fragment. | frontiersin.org |
| Cytoprotective | Significantly reduced cell mortality in the presence of H2O2. | frontiersin.org |
Medicinal Chemistry and Drug Discovery Perspectives of 5,6 Dimethoxy 1h Indole 2 Carbaldehyde
The Role of Indole (B1671886) Derivatives as Privileged Scaffolds in Drug Design
The indole nucleus is a recurring motif in a multitude of natural products and synthetic drugs, demonstrating a broad spectrum of biological activities. rsc.orgnih.gov This widespread occurrence is attributed to the indole scaffold's ability to mimic the structure of endogenous molecules, such as the amino acid tryptophan, and to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net
The versatility of the indole ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. This structural flexibility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Consequently, indole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and neuroprotective agents. rsc.org
The presence of the indole core in numerous clinically used drugs underscores its importance as a privileged scaffold. Notable examples include the non-steroidal anti-inflammatory drug Indomethacin, the anti-migraine drug Sumatriptan, and the anti-cancer alkaloids Vinblastine (B1199706) and Vincristine. rsc.org The continued exploration of novel indole derivatives remains a highly active area of research in the quest for new and improved medicines.
Structure-Activity Relationship (SAR) Investigations for Enhanced Bioactivity
While specific structure-activity relationship (SAR) studies focusing exclusively on derivatives of 5,6-Dimethoxy-1H-indole-2-carbaldehyde are not extensively documented in publicly available literature, general SAR principles for related indole-2-carboxamide and other indole derivatives can provide valuable insights. The aldehyde functionality at the C2 position of this compound serves as a reactive handle for the introduction of various substituents, allowing for systematic exploration of the chemical space around the indole core.
For instance, in the context of indole-2-carboxamides investigated as TRPV1 agonists, modifications at the C1 position (the indole nitrogen) and on the carboxamide nitrogen have been shown to significantly influence potency and efficacy. mdpi.com The nature and size of the substituents can impact the molecule's ability to fit into the binding pocket of the target protein.
Furthermore, the substitution pattern on the benzene (B151609) ring of the indole nucleus is a critical determinant of biological activity. The 5,6-dimethoxy substitution in the title compound is expected to influence its electronic properties and lipophilicity, which in turn can affect cell permeability and target engagement. Altering these methoxy (B1213986) groups to other substituents, such as halogens or hydroxyl groups, can modulate the compound's activity. For example, in a series of indole-2-carboxamides acting as EGFR/VEGFR-2 inhibitors, the presence of a morpholino moiety was found to be important for EGFR inhibitory activity. nih.gov
Rational Design and Synthesis of Novel Pharmacological Agents
The chemical reactivity of the aldehyde group at the C2 position of this compound makes it a valuable starting material for the rational design and synthesis of more complex and biologically active molecules. cymitquimica.com This aldehyde can readily undergo a variety of chemical transformations, including condensation reactions, reductive aminations, and oxidations, to generate a diverse library of derivatives.
One common strategy involves the condensation of the indole-2-carbaldehyde with amines or hydrazines to form Schiff bases or hydrazones, respectively. These products can then be further modified or cyclized to create novel heterocyclic systems. For example, the synthesis of novel 4,6-dimethoxyindole-2-thiosemicarbazone derivatives has been reported, starting from the corresponding carbaldehyde. researchgate.net These thiosemicarbazones were subsequently evaluated for their antioxidant and anticholinesterase activities.
Another synthetic approach involves the conversion of the aldehyde to other functional groups. For instance, reduction of the aldehyde would yield the corresponding alcohol, which can be a precursor for ethers or esters. Oxidation of the aldehyde would lead to the corresponding carboxylic acid, a key intermediate for the synthesis of amides and esters. The synthesis of 5,6-dimethoxyindole-2-carboxylic acid has been achieved through a multi-step process involving the corresponding aldehyde as an intermediate. nih.gov This carboxylic acid is a precursor for 5,6-dihydroxyindole-2-carboxylic acid, a biosynthetic precursor of melanins. nih.gov
Strategic Development of Compounds Targeting Specific Biological Pathways
The 5,6-dimethoxyindole (B14739) scaffold has been explored for the development of compounds targeting a variety of biological pathways implicated in different diseases. The strategic placement of the two methoxy groups on the indole ring can influence the molecule's interaction with specific biological targets.
One area of focus has been the development of anticancer agents. The indole nucleus is a key structural component of many natural and synthetic compounds with antiproliferative activity. nih.gov Derivatives of indole-2-carboxamides have been designed and synthesized as potential multi-target kinase inhibitors, targeting enzymes like EGFR and VEGFR-2 which are crucial for cancer cell growth and survival. nih.gov The 5,6-dimethoxy substitution pattern can be strategically utilized to enhance the binding affinity and selectivity of these inhibitors.
Furthermore, the neuroprotective potential of indole derivatives is another active area of research. The structural similarity of the indole ring to neurotransmitters like serotonin (B10506) has prompted the investigation of indole-based compounds for the treatment of neurodegenerative diseases. While direct studies on this compound derivatives for neuroprotection are limited, related dimethoxyindole thiosemicarbazones have been evaluated for their anticholinesterase activity, which is a therapeutic target in Alzheimer's disease. researchgate.net
The versatility of the this compound scaffold allows for its incorporation into a wide range of molecular architectures, enabling the strategic development of compounds that can modulate the activity of specific enzymes, receptors, and signaling pathways involved in various pathological conditions.
Advanced Characterization Methodologies for 5,6 Dimethoxy 1h Indole 2 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 5,6-Dimethoxy-1H-indole-2-carbaldehyde in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing unequivocal evidence for the compound's constitution.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides a distinct fingerprint of its structure. Experimental data for this compound reveals characteristic signals for the aromatic protons, the methoxy (B1213986) groups, the aldehyde proton, and the N-H proton of the indole (B1671886) ring.
A reported ¹H NMR spectrum for this compound in deuterated chloroform (B151607) (CDCl₃) shows the following key chemical shifts (δ) in parts per million (ppm): a singlet for the aldehyde proton, a broad singlet for the N-H proton, and singlets for the protons on the indole ring and the two methoxy groups. mdpi.com
Interactive Data Table: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.95 | br.s | N-H |
| 7.15 | s | Indole H |
| 7.07 | s | Indole H |
| 6.96 | s | Aldehyde CHO |
| 6.84 | s | Indole H |
| 3.96 | s | OCH₃ |
| 3.93 | s | OCH₃ |
Note: The specific assignment of the indole proton signals can be further confirmed by 2D NMR techniques.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals of this compound. COSY spectra would reveal the coupling relationships between protons, helping to assign adjacent protons on the indole ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing a definitive assignment of the ¹³C NMR spectrum.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁NO₃), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. While specific HRMS data for the target compound is not available, predicted monoisotopic mass for a related compound, 6-methoxy-1H-indole-2-carbaldehyde (C₁₀H₉NO₂), is 175.06332 Da. uni.lu This technique is crucial for confirming the identity of a newly synthesized compound and for distinguishing it from compounds with similar nominal masses.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, the C-H stretches of the aromatic and methoxy groups, the C=O stretch of the aldehyde, and the C-O stretches of the methoxy groups.
While a specific FT-IR spectrum for the target compound is not provided in the searched literature, data from the closely related 5-methoxy-1H-indole-2-carboxylic acid reveals a sharp band at 3342 cm⁻¹ assigned to the N-H stretching vibration, indicative of its involvement in intermolecular hydrogen bonding. mdpi.comsemanticscholar.org For this compound, a similar N-H stretching band would be expected. The carbonyl (C=O) stretching vibration of the aldehyde group would likely appear in the region of 1650-1700 cm⁻¹.
X-ray Crystallography for Molecular Architecture Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular architecture.
Although a crystal structure for this compound has not been reported in the reviewed sources, studies on analogous compounds like 5-methoxy-1H-indole-2-carboxylic acid provide insight into the crystallographic possibilities. For a polymorph of this related compound, it was found to crystallize in the monoclinic system with the space group P2₁/c. mdpi.comsemanticscholar.org Such an analysis for this compound would definitively establish its solid-state conformation and packing arrangement.
Interactive Data Table: Crystallographic Data for a Polymorph of 5-methoxy-1H-indole-2-carboxylic acid
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| Monoclinic | P2₁/c | 4.0305(2) | 13.0346(6) | 17.2042(9) | 91.871(5) | 4 |
This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography. mdpi.comsemanticscholar.org
Raman Spectroscopy
Raman spectroscopy, a complementary vibrational spectroscopy technique to FT-IR, provides information about the molecular vibrations that are associated with a change in polarizability. A Raman spectrum of this compound would be particularly useful for observing symmetric vibrations and vibrations of the non-polar parts of the molecule, such as the C-C bonds of the aromatic rings. Specific Raman spectroscopic data for this compound is not currently available in the public domain.
Crystallographic Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
The solid-state structure of molecular crystals is governed by a network of intermolecular interactions. X-ray crystallography allows for a detailed analysis of these forces, including hydrogen bonding and π-stacking.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5,6-Dimethoxy-1H-indole-2-carbaldehyde to ensure high purity and yield?
- Methodological Answer : Focus on regioselective formylation at the 2-position of the indole core. Use protecting groups (e.g., methoxy at positions 5 and 6) to prevent undesired side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography. Assess final product purity using HPLC (high-performance liquid chromatography) with UV detection, referencing protocols for indole derivatives like those in Kanto Reagents’ catalogs .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Grow crystals in a solvent system like methanol/water and collect diffraction data using a CAD-4 diffractometer. Refine structures using SHELXL (e.g., space group Pbca for related indole esters) to confirm bond lengths, angles, and methoxy group orientations . Cross-validate with NMR (e.g., for carbonyl confirmation) and FT-IR for functional group analysis.
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer : Store the compound at -20°C under inert atmosphere (argon or nitrogen) to mitigate oxidation. Use amber vials to avoid photodegradation. Monitor stability via periodic HPLC analysis, especially for demethylation products (e.g., dihydroxyindole derivatives) observed in oxidative environments .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the synthesis of this compound to avoid isomer formation?
- Methodological Answer : Employ directing groups or transition-metal catalysts (e.g., Pd-mediated cross-coupling) to favor formylation at the 2-position. Characterize byproducts (e.g., 4- or 6-carbaldehyde isomers) using LC-MS and compare retention times with known standards . Adjust solvent polarity (e.g., DMF vs. THF) to influence reaction pathways.
Q. What experimental approaches can elucidate the oxidative degradation pathways of this compound?
- Methodological Answer : Expose the compound to controlled oxidative conditions (e.g., HO/Fe) and analyze products via LC-HRMS. Identify intermediates like 5,6-dihydroxyindole-2-carboxylic acid using isotopic labeling or tandem MS/MS fragmentation . Use DFT calculations to predict degradation thermodynamics and validate with experimental data.
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data for this compound derivatives?
- Methodological Answer : Cross-validate structural assignments by integrating SC-XRD (for absolute configuration) with - COSY and NOESY NMR (for solution-phase conformation). For discrepancies in methoxy group orientation, perform variable-temperature NMR to assess dynamic effects. Re-refine XRD data with SHELXL using restraints from spectroscopic findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
